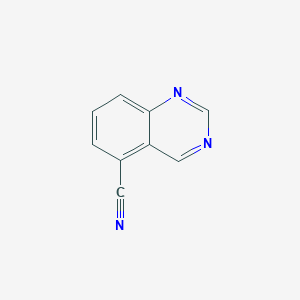

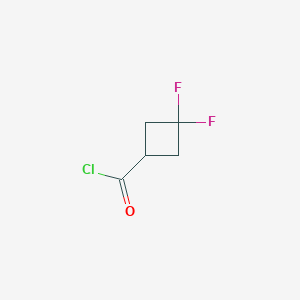

![molecular formula C10H12ClF2NO B1432708 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride CAS No. 1864053-69-9](/img/structure/B1432708.png)

3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride

Overview

Description

3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride is a small molecule that has been used in research studies for a variety of purposes. It is a structural analog of the neurotransmitter acetylcholine and is an inhibitor of acetylcholinesterase (AChE). This compound has been studied for its potential to regulate the release of neurotransmitters and to modulate the activity of the nervous system. 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride has been used in research studies to explore the effects of acetylcholine on the central nervous system and to investigate the molecular mechanisms of AChE inhibition.

Scientific Research Applications

Synthesis and Reactivity

- 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride is related to azetidine compounds, which are explored in various chemical syntheses. Azetidines are valuable in accessing under-explored chemical spaces for drug discovery. One study elaborates on the preparation of 3,3-diarylazetidines through a calcium(II)-catalyzed Friedel-Crafts reaction, highlighting azetidines' utility in synthesizing complex compounds (Denis et al., 2018).

Chemical Properties and Applications

- Azetidines, including variants of 3-[(3,4-Difluorophenoxy)methyl]azetidine, exhibit interesting chemical properties and reactivities. They are involved in reactions with electrophiles and nucleophiles, leading to the synthesis of various amides, alkenes, amines, and other cyclic products. This opens up potential applications in medicinal chemistry and drug synthesis (Singh et al., 2008).

Potential in Therapeutic Agents

- Some azetidine derivatives demonstrate biological activity, such as inhibiting ATP-induced activation of NFAT and MAPK pathways through the P2X7 receptor in microglia. This suggests potential therapeutic applications of these compounds in treating diseases related to activated microglia in the central nervous system (Eun-A Kim et al., 2015).

Drug Synthesis and Modifications

- The chemical structure of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride allows it to be used as a building block in the synthesis of various pharmaceuticals. For instance, its structural similarity to other azetidine derivatives suggests potential for modifications that result in new pharmaceutical agents with various therapeutic applications (Frigola et al., 1995).

Biochemical Studies

- Azetidine compounds, closely related to 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride, have been studied for their interactions with biological systems, such as microglial cells. This has implications for understanding the compound's role in biological pathways and its potential therapeutic uses (Jiae Kim et al., 2016).

properties

IUPAC Name |

3-[(3,4-difluorophenoxy)methyl]azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO.ClH/c11-9-2-1-8(3-10(9)12)14-6-7-4-13-5-7;/h1-3,7,13H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZJGXZWAFNGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)COC2=CC(=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

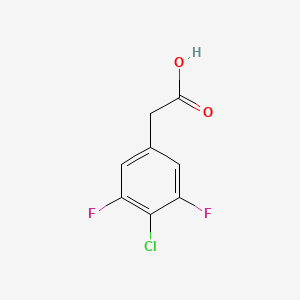

![[1-(Difluoromethyl)cyclopropyl]methanol](/img/structure/B1432627.png)